REACTION_CXSMILES
|
[C:1]([S:20][CH2:21][CH2:22][NH2:23])([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.FC1C([O:31][C:32](=O)[C:33]2[CH:38]=[CH:37][C:36]([CH2:39][OH:40])=[CH:35][CH:34]=2)=C(F)C(F)=C(F)C=1F.CN1CCOCC1>ClCCl>[OH:40][CH2:39][C:36]1[CH:37]=[CH:38][C:33]([C:32]([NH:23][CH2:22][CH2:21][S:20][C:1]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)([C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=2)[C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[O:31])=[CH:34][CH:35]=1
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)SCCN
|
Name
|
|
Quantity
|
1.51 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=C(C(=C1OC(C1=CC=C(C=C1)CO)=O)F)F)F)F
|
Name
|
|
Quantity
|
0.55 mL
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 36 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Precipitated material was filtered off
|
Type
|
WASH
|
Details
|
washed with dichloromethane
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
36 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC1=CC=C(C(=O)NCCSC(C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 57.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |